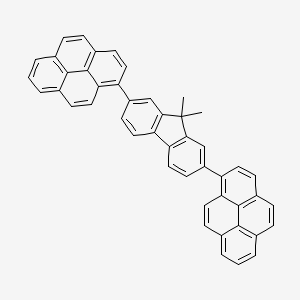

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two pyrene groups attached to a fluorene core, which is further substituted with two methyl groups at the 9th position. The molecular formula of this compound is C57H32, and it has a molecular weight of 716.88 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluoren umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Herstellung von 2,7-Dibrom-9,9-dimethylfluoren und 1-Pyrenylboronsäure.

Suzuki-Kupplungsreaktion: Der entscheidende Schritt in der Synthese ist die Suzuki-Kupplungsreaktion, bei der 2,7-Dibrom-9,9-dimethylfluoren mit 1-Pyrenylboronsäure in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumcarbonat reagiert.

Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluoren nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Anwendung effizienter Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluoren kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Chinone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure in Gegenwart eines Katalysators.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Chinone, reduzierte Derivate und substituierte Pyren-Fluoren-Verbindungen.

Wissenschaftliche Forschungsanwendungen

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluoren hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und Materialien verwendet.

Biologie: Die Fluoreszenzeigenschaften der Verbindung machen sie nützlich in der biologischen Bildgebung und als fluoreszierende Sonde.

Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial in Arzneimitteltransportsystemen und als Therapeutikum zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluoren beruht hauptsächlich auf seiner Fähigkeit, über π-π-Stapelwechselwirkungen und hydrophobe Effekte mit verschiedenen molekularen Zielstrukturen zu interagieren. Diese Wechselwirkungen können die photophysikalischen Eigenschaften der Verbindung beeinflussen, wodurch sie in bestimmten Umgebungen stark fluoreszierend wird. Die beteiligten Pfade umfassen die Einschränkung der intramolekularen Bewegung (RIM) und den intramolekularen Protonentransfer im angeregten Zustand (ESIPT) .

Wirkmechanismus

The mechanism of action of 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s photophysical properties, making it highly fluorescent in certain environments. The pathways involved include the restriction of intramolecular motion (RIM) and excited-state intramolecular proton transfer (ESIPT) .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2,7-Di(1-pyrenyl)-9,9’-Spirobi[9H-fluoren]

- 1,3,6,8-Tetrakis(1-pyrenyl)pyren

- 1,3-Di(1-pyrenyl)benzol

Einzigartigkeit

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluoren zeichnet sich durch seine einzigartige Kombination aus Pyren- und Fluoreneinheiten aus, die ihm besondere photophysikalische Eigenschaften verleihen. Seine hohe Fluoreszenz und Stabilität machen ihn besonders wertvoll für Anwendungen, die robuste und effiziente lichtemittierende Materialien erfordern .

Eigenschaften

CAS-Nummer |

607739-80-0 |

|---|---|

Molekularformel |

C47H30 |

Molekulargewicht |

594.7 g/mol |

IUPAC-Name |

1-(9,9-dimethyl-7-pyren-1-ylfluoren-2-yl)pyrene |

InChI |

InChI=1S/C47H30/c1-47(2)41-25-33(35-19-13-31-11-9-27-5-3-7-29-15-23-39(35)45(31)43(27)29)17-21-37(41)38-22-18-34(26-42(38)47)36-20-14-32-12-10-28-6-4-8-30-16-24-40(36)46(32)44(28)30/h3-26H,1-2H3 |

InChI-Schlüssel |

OKHVOSFQYQCOOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)

![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)

![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)

![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)

![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)

![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)